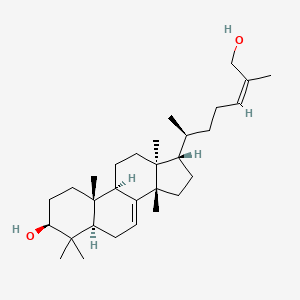

Masticadienediol

Description

Structure

3D Structure

Properties

CAS No. |

6138-94-9 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3S,5R,9R,10R,13S,14S,17S)-17-[(Z,2S)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,21-23,25-26,31-32H,8,10,12-19H2,1-7H3/b20-9-/t21-,22-,23-,25-,26-,28+,29-,30+/m0/s1 |

InChI Key |

WCSYVWJCJYEXKL-AWNHBLSBSA-N |

SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Isomeric SMILES |

C[C@@H](CC/C=C(/C)\CO)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Masticadienediol; |

Origin of Product |

United States |

Occurrence and Botanical Sourcing for Research

Identification of Primary Botanical Sources

Research has identified several key botanical sources where masticadienediol is present. These sources span different plant families and geographical regions.

Pistacia Genus Species (e.g., Pistacia terebinthus L., Pistacia lentiscus)

Species within the Pistacia genus, belonging to the Anacardiaceae family, are significant sources of this compound. Pistacia lentiscus L., commonly known as the mastic tree, is a well-documented source, particularly its resin researchgate.netwikipedia.orgnih.gov. Pistacia terebinthus L., or the turpentine (B1165885) tree, is another species in which this compound has been identified researchgate.netresearchgate.netmdpi.com. These species are native to the Mediterranean Basin and surrounding regions, including parts of Europe, Asia, and Africa researchgate.netwikipedia.org.

Other Natural Origins (e.g., Canarium ovatum, Aucoumea klaineana Pierre)

Beyond the Pistacia genus, this compound has also been isolated from other natural sources. It has been found in the root of Micronychia tsiramiramy, which is also in the Anacardiaceae family researchgate.netdntb.gov.ua. While not explicitly stated in the search results for this compound, other species within the Burseraceae family, such as Canarium ovatum (pili) and Aucoumea klaineana (Okoumé), are known for producing resins containing various terpenoids wikipedia.orgresearchgate.netwikipedia.org. Canarium ovatum is native to the Philippines, while Aucoumea klaineana is found in equatorial west Africa wikipedia.orgwikipedia.org. Research on the essential oil from the resin of Aucoumea klaineana has identified monoterpenoids as the main components, though specific mention of this compound was not found in the provided snippets researchgate.net. However, the presence of triterpenoids in other parts or extracts of these families suggests they could be potential, albeit perhaps less primary, sources.

Intraspecific Distribution within Plant Tissues (e.g., Resin, Leaves, Fruits)

The distribution of this compound within the different tissues of a single plant species can vary. In Pistacia species, this compound is notably found in the resin researchgate.net. For instance, research on Pistacia terebinthus resin has identified this compound in both the acidic and neutral fractions researchgate.net. The leaves of Pistacia species, including Pistacia terebinthus, also contain this compound along with other triterpenoids researchgate.netmdpi.com. While the provided search results specifically mention resin and leaves, other plant parts like fruits and galls of Pistacia terebinthus are known to contain a variety of bioactive compounds, including terpenoids, suggesting potential for this compound presence, although this was not explicitly confirmed for this compound in the snippets mdpi.comnih.gov.

Research on the distribution of metabolites in plant tissues often utilizes techniques like mass spectrometry imaging to visualize their localization nih.gov. While the provided search results discuss this technique in the context of other plant metabolites, similar methods could be applied to study the precise distribution of this compound within the tissues of its source plants.

Influence of Biogeographical and Environmental Factors on Compound Accumulation

Biogeographical and environmental factors can influence the accumulation of secondary metabolites, including triterpenoids like this compound, in plants. For Pistacia lentiscus, environmental stress, such as heat and cold, has been shown to modify the plant's secreting profile and metabolism, leading to the synthesis of different biogenic products mdpi.com. This suggests that temperature and potentially other environmental conditions related to specific biogeographical locations can impact the levels and composition of compounds like this compound within the plant.

Isolation and Purification Methodologies for Masticadienediol

Primary Extraction Techniques from Complex Matrices

The initial step in obtaining masticadienediol is the extraction of the triterpenoids from the plant matrix, such as the resin or leaves of Pistacia species mdpi.comunina.it. This process aims to selectively dissolve the target compounds while leaving behind insoluble materials.

Solvent-Based Extraction Approaches

Solvent extraction is a widely used method for isolating triterpenoids like this compound from plant materials. The choice of solvent is critical and depends on the polarity of the target compound and other constituents in the matrix. This compound is a relatively non-polar compound compared to more polar substances like flavonoids or phenolic acids mdpi.comuniv-ouargla.dz.

Common solvent-based approaches include maceration or Soxhlet extraction using organic solvents or mixtures of solvents mdpi.comresearchgate.netunina.it. Solvents of increasing polarity can be used sequentially to fractionate the extract univ-ouargla.dzunina.it. For instance, extraction with less polar solvents like n-hexane or chloroform (B151607) might preferentially extract less polar lipids and waxes, while more polar solvents such as ethyl acetate (B1210297), methanol (B129727), or ethanol (B145695) are often used to extract triterpenoids and other compounds of medium to high polarity mdpi.comuniv-ouargla.dzresearchgate.netunina.it. Ethyl acetate has been mentioned in the context of extracting triterpenoids, including this compound, from Pistacia species mdpi.comepo.org. Methanol and ethanol, often mixed with water, are also utilized for extracting various bioactive compounds, including triterpenoids, from plant materials researchgate.net. The extraction yield can vary depending on the solvent used and the plant part extracted mdpi.com.

One reported method for isolating this compound involved purifying a concentrated filtrate obtained from polar solvent extraction of crude mastic using column chromatography eluted with a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) epo.org. This suggests that a combination of solvents is often employed to optimize the extraction and initial separation.

Aqueous Extraction Methods

Aqueous extraction methods, using water as the solvent, are generally more suitable for extracting polar compounds like phenolic acids and certain flavonoids mdpi.comnih.gov. While some triterpenoids might have limited solubility in pure water, aqueous mixtures with organic solvents (e.g., aqueous ethanol or methanol) can be effective for extracting a broader range of compounds, including more polar triterpenes or triterpenoid (B12794562) glycosides univ-ouargla.dzresearchgate.net.

Studies have shown that aqueous extracts from Pistacia species contain various bioactive compounds, although the yield and composition differ significantly from organic solvent extracts mdpi.comnih.gov. For instance, aqueous reflux extraction has been used to obtain flavonoids from Pistacia terebinthus leaves, while triterpenoids were extracted using ethyl acetate mdpi.com. While aqueous extraction itself might not be the primary method for isolating the relatively less polar this compound, it can be part of a sequential extraction scheme to remove more polar interfering compounds before extracting the triterpenoid-rich fraction with organic solvents.

Advanced Chromatographic Separation Strategies

Following primary extraction, advanced chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract and obtaining it in a purified form univ-ouargla.dzepo.org. Column chromatography is a common initial step for fractionation univ-ouargla.dzepo.org.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of various compounds, including triterpenoids uhplcs.comcreative-biostructure.comufba.br. HPLC offers high resolution and sensitivity, making it suitable for separating components in complex mixtures creative-biostructure.com. Both normal-phase and reversed-phase modes of HPLC can be applied, depending on the polarity of the target compound and the desired separation mechanism uhplcs.comwikipedia.org.

HPLC, including semi-preparative and preparative scales, is frequently employed for the purification of triterpenoids from natural sources epo.orgscribd.comnih.gov. The selection of the stationary phase and mobile phase is crucial for achieving effective separation uhplcs.comwikipedia.org.

Normal-Phase Chromatography

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase and a less polar mobile phase uhplcs.comwikipedia.org. Separation in NP-HPLC is primarily based on the adsorption of analytes onto the polar stationary phase, with retention increasing for more polar compounds uhplcs.comwikipedia.orgunt.edu. Common stationary phases include silica (B1680970) gel or phases modified with polar functional groups like cyano or amino uhplcs.comwikipedia.orgymc.eu. The mobile phase typically consists of non-polar solvents like hexane (B92381) or heptane (B126788) mixed with a more polar solvent such as isopropanol, ethyl acetate, or chloroform uhplcs.comwikipedia.org.

NP-HPLC is particularly effective for separating polar compounds and can be useful for separating isomers uhplcs.comymc.euwaters.com. Given that this compound is a diol (containing two hydroxyl groups), it possesses some polarity, making normal-phase chromatography a potentially suitable technique for its separation, especially from less polar triterpenoids or other lipids uhplcs.com. While specific details on the normal-phase HPLC separation of this compound were not extensively detailed in the search results, normal-phase chromatography is a standard technique for separating compounds based on polarity differences and steric configuration unt.eduymc.eu.

Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and employs a non-polar stationary phase and a polar mobile phase uhplcs.comcreative-biostructure.comhawach.com. Separation in RP-HPLC is based on hydrophobic interactions between the analytes and the non-polar stationary phase creative-biostructure.comhawach.com. More polar compounds elute earlier, while less polar compounds are retained longer uhplcs.comwikipedia.orghawach.com. Common stationary phases include silica bonded with alkyl chains, such as C18 (octadecyl) or C8 (octyl) uhplcs.comcreative-biostructure.comwikipedia.orgresearchgate.net. The mobile phase is typically a mixture of water and a miscible organic solvent like methanol or acetonitrile (B52724) uhplcs.comcreative-biostructure.comwikipedia.org.

The purification process often involves initial separation steps like column chromatography followed by one or more rounds of HPLC, potentially using both normal and reversed-phase modes or different stationary phases (e.g., silica gel and reversed-phase C-18) to achieve the desired purity univ-ouargla.dzunina.it.

Semi-Preparative Scale Separations

Semi-preparative liquid chromatography is utilized when a larger quantity of purified compound is required compared to analytical scale separations, but less than that needed for industrial preparative chromatography uhplcslab.com. This scale allows for the purification of sample material typically in the range of tens to several hundreds of milligrams jascoinc.com. Semi-preparative HPLC (High-Performance Liquid Chromatography) can be used for the separation of isomers, such as the alpha and beta isomers of this compound epo.org. The process involves using columns with larger internal diameters (e.g., 10 mm ID) and higher flow rates compared to analytical columns uhplcslab.comjascoinc.com. Achieving efficient purification at this scale often requires careful consideration of parameters like linear velocity, sample load, and gradient profiles to maintain the separation achieved at the analytical scale nih.gov. Stacked injections can be employed in preparative chromatography, including semi-preparative scale, to increase sample throughput and efficiency by minimizing downtime between injections knauer.net.

Gas Chromatography (GC)

Gas chromatography (GC) is a separation technique where the mobile phase is a gas youtube.com. It is often coupled with mass spectrometry (MS), a technique known as GC-MS, for the analysis and identification of volatile and semi-volatile compounds researchgate.netyoutube.comresearchgate.net. GC-MS has been used in the analysis of triterpenes from Pistacia species, where this compound has been identified researchgate.net. In GC, compounds are separated based on their boiling points and their interaction with the stationary phase within the column youtube.com. Non-polar stationary phases are effective for separating non-polar analytes, while polar columns are used for polar analytes youtube.com. The results are displayed as a chromatogram, showing peaks that correspond to different components, with the area under the peak providing information about the concentration youtube.com.

Specialized Chromatographic Techniques (e.g., Ion Exchange, Size Exclusion)

Specialized chromatographic techniques are employed for separations based on specific properties of the molecules.

Ion exchange chromatography separates compounds based on their net electrical charge khanacademy.orgdrawellanalytical.comexcedr.combio-rad.com. This technique utilizes a stationary phase containing charged functional groups that can interact with oppositely charged ions in the mobile phase khanacademy.orgexcedr.combio-rad.com. It is effective for separating charged molecules like amino acids, peptides, and proteins drawellanalytical.comexcedr.combio-rad.com. While this compound is a neutral triterpenoid, ion-exchange resins have been mentioned in the context of separating acidic and neutral triterpenoids from mastic gum, where ion-exchange resins in basic form can capture acidic components epo.org.

Size exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size or hydrodynamic volume khanacademy.orgdrawellanalytical.comexcedr.combio-rad.com. The stationary phase consists of porous beads, and molecules are separated based on their ability to enter the pores khanacademy.orgexcedr.combio-rad.com. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and have longer retention times khanacademy.orgexcedr.combio-rad.com. SEC is commonly used for the purification and analysis of large biomolecules like proteins and polymers drawellanalytical.comexcedr.com. While less commonly applied directly to small molecule triterpenoids like this compound for primary separation, it could potentially be used in specific scenarios, such as separating triterpenoids from much larger polymeric or proteinaceous impurities that might be present in crude extracts.

Complementary Purification Procedures

In addition to chromatographic methods, other techniques are often used in conjunction to enhance the purity of this compound.

Liquid-Liquid Partitioning and Extraction

Liquid-liquid partitioning, also known as liquid-liquid extraction (LLE) or solvent extraction, is a technique used to separate compounds based on their differential solubilities in two immiscible liquids organomation.comscioninstruments.comphenomenex.comwikipedia.orgsyrris.comcresp.org. Typically, this involves an aqueous phase and an organic solvent organomation.comscioninstruments.comphenomenex.comwikipedia.org. Compounds partition between the two phases according to their relative solubilities and polarity organomation.comscioninstruments.comphenomenex.com. Non-polar compounds tend to move into the organic phase, while polar compounds remain in the aqueous phase phenomenex.com. LLE is a basic technique used in chemical laboratories and can be performed using separatory funnels wikipedia.org. It is often employed as an initial step in the purification of natural products to separate compounds based on broad polarity differences before more fine-tuned chromatographic methods are applied univ-ouargla.dzmasterorganicchemistry.comorganomation.com. The efficiency of LLE is influenced by the partition coefficient of the compound between the two phases organomation.comscioninstruments.comcelignis.com.

Crystallization Techniques

Crystallization is a purification technique used to separate solid compounds from a liquid mixture based on differences in solubility masterorganicchemistry.commt.commoravek.comyoutube.comyoutube.com. The process typically involves dissolving the impure solid in a hot solvent and then cooling the solution mt.commoravek.comyoutube.comyoutube.com. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form mt.comyoutube.comyoutube.com. Impurities remain dissolved in the mother liquor moravek.com. The crystals can then be separated by filtration mt.commoravek.com. An appropriate solvent is one that dissolves the compound at high temperatures but not at low temperatures youtube.com. Recrystallization, which involves repeating the crystallization process, can be used to further enhance purity moravek.comyoutube.com. Crystallization is a valuable technique for obtaining highly pure solid compounds mt.commoravek.com.

Strategies for Impurity Isolation and Resolution

The isolation of this compound from natural sources, such as mastic gum, often involves separating it from a complex mixture of triterpenoids and other co-occurring compounds. Effective strategies for impurity isolation and resolution are crucial to obtain this compound in high purity for research and potential applications.

Chromatographic techniques play a significant role in the isolation and purification of triterpenes, including this compound, from natural extracts. Column chromatography is a common preparative technique utilized for isolating natural products based on their differential adsorption and elution properties. hilarispublisher.com In one reported method for obtaining this compound, purification was achieved via column chromatography using an eluent mixture of dichloromethane and methanol (DCM:MeOH). epo.org

A key challenge in the purification of this compound is the presence of isomers, which can be considered impurities when aiming for a specific isomeric form. Research indicates that the purification of this compound can yield a mixture of isomers, with the 3-beta-isomer often being the main product (with an alpha/beta ratio of approximately 5:1). epo.org To further separate these isomers and enhance purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. epo.org

General strategies for impurity isolation and resolution in chromatographic processes, applicable to compounds like this compound, include optimizing separation conditions to improve resolution between the target compound and its closely eluting neighbors. This can involve focusing the gradient in gradient elution chromatography, which promotes increased column loading and ultimately leads to better product purity by reducing co-elutions. waters.com Changing the column selectivity by using different stationary phases can also improve separations by promoting better resolution between sample components. waters.com Techniques like mass-directed purification can aid in clearly identifying the product of interest and making isolation more straightforward, particularly when dealing with complex mixtures or low-level impurities. waters.comreachseparations.comwaters.com

While specific detailed data tables on this compound impurity profiles and resolution strategies are not extensively detailed in the immediately available search results, the principles of chromatographic separation, including column chromatography and preparative HPLC, are established methods for isolating and purifying triterpenoids and resolving closely related compounds like isomers. hilarispublisher.comepo.orgresearchgate.net These techniques, coupled with strategies like gradient focusing and judicious selection of stationary phases, form the basis for achieving high purity this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

NMR spectroscopy is a powerful tool for elucidating the structures of organic molecules, providing detailed information about the local environment of individual atoms. emerypharma.comweebly.com For complex molecules like triterpenes, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to achieve a complete and unambiguous structural assignment. emerypharma.com

One-Dimensional NMR Experiments (e.g., ¹H, ¹³C, DEPT)

One-dimensional NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments. emerypharma.comceitec.cz

¹H NMR: The ¹H NMR spectrum reveals the different types of protons, their relative numbers (integration), their neighboring protons (splitting patterns and coupling constants), and their electronic environment (chemical shift). emerypharma.comacs.org While specific ¹H NMR data for Masticadienediol was not extensively detailed in the search results, ¹H NMR is routinely used to identify characteristic proton signals in triterpenes, such as those from methyl groups, olefinic protons, and protons adjacent to hydroxyl groups.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, showing a signal for each unique carbon atom. emerypharma.comceitec.cz The chemical shift of each carbon signal is indicative of its hybridization state and the types of atoms or functional groups to which it is bonded. ceitec.cz

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon atom. emerypharma.comuvic.carpubs.com A standard DEPT-135 experiment, for instance, yields positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (those with no attached protons) are typically absent. uvic.carpubs.commnstate.edu This information is crucial for assigning carbon signals to specific types of carbon atoms within the triterpene skeleton.

Methodological Advancements in NMR (e.g., High-Field Magnets, Cryogenic Probes)

Advancements in NMR technology have significantly improved the sensitivity and resolution of NMR experiments, which is particularly beneficial for the structural elucidation of complex natural products like this compound, often isolated in limited quantities. mdpi.com

High-Field Magnets: Higher magnetic field strengths lead to increased spectral dispersion and sensitivity, allowing for better separation of signals and improved detection of low-abundance nuclei or dilute samples.

Cryogenic Probes: Cryogenically cooled probes reduce thermal noise, resulting in a significant enhancement in sensitivity. This allows for the acquisition of high-quality NMR spectra from smaller sample amounts or in shorter acquisition times. ceitec.cz

These technological improvements enable more detailed and accurate structural analysis of compounds like this compound, even when sample availability is a limiting factor.

Computational NMR Chemical Shift Prediction (e.g., Density Functional Theory Calculations)

Computational methods, particularly those based on Density Functional Theory (DFT), have become valuable tools in NMR-based structure elucidation. rsc.orgnih.govsciforum.netsciforum.net By calculating NMR chemical shifts for proposed structures, researchers can compare the predicted values with experimental data to validate or refute structural assignments. rsc.orgnih.govsciforum.netsciforum.nettaylorfrancis.com

DFT calculations can be particularly helpful in distinguishing between possible isomers or confirming the stereochemistry of complex molecules like triterpenes, where experimental data alone might not be sufficient for unambiguous assignment. rsc.orgnih.govsciforum.netsciforum.net Studies have demonstrated the accuracy of DFT methods in predicting ¹H and ¹³C NMR chemical shifts for triterpenoid (B12794562) oximes, supporting the assignment of challenging signals. rsc.orgnih.govsciforum.netsciforum.net

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a complementary technique to NMR that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov This information is essential for determining the molecular formula and identifying key structural fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. labmanager.commeasurlabs.commsesupplies.com This high accuracy allows for the determination of the elemental composition of the molecule or its fragments. measurlabs.commsesupplies.combioanalysis-zone.com

For this compound, HRMS data would provide a precise molecular weight, which can be used to confirm its molecular formula. Analysis of the fragmentation pattern observed in the MS spectrum can provide further insights into the structure by indicating the presence of specific functional groups or cleavable bonds. HRMS is a routine technique used in the structural characterization of natural products, including triterpenoids. nih.govresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. wikipedia.org In GC-MS, a sample is first separated into its individual components by gas chromatography, and the separated components are then introduced into a mass spectrometer for detection and identification. wikipedia.orgup.ac.za The identification is typically achieved by comparing the obtained mass spectrum to spectral libraries. nih.govlibretexts.org While experimental GC-MS data specifically for this compound were not extensively detailed in the reviewed literature, predicted GC-MS spectra for this compound (including both derivatized and non-derivatized forms) are available in databases. hmdb.ca GC-MS has been employed in the analysis of essential oils and plant extracts where triterpenoids like this compound may be present as volatile or semi-volatile components after appropriate sample preparation, such as derivatization if needed for volatility. libretexts.orgut.ee

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Elucidation of Fragmentation Patterns for Structural Insights

Mass spectrometry provides valuable structural information through the fragmentation of ionized molecules. savemyexams.comethz.ch The fragmentation pattern, which is the profile of the mass-to-charge ratio (m/z) of the resulting fragment ions and their relative abundances, is unique to a given molecule and can be used to deduce structural features. savemyexams.compressbooks.pubresearchgate.net For triterpenoids like this compound, fragmentation can occur through various pathways, including cleavage of carbon-carbon bonds and loss of functional groups such as hydroxyl moieties. libretexts.orgpressbooks.pubrsc.org Analysis of these fragmentation patterns, often obtained from MS/MS experiments, helps in confirming the molecular weight and providing insights into the arrangement of atoms and the positions of functional groups within the this compound molecule. ethz.chpressbooks.pub While specific experimental fragmentation patterns for this compound were not detailed in the search results, studies on related triterpenoids have shown characteristic fragmentation behaviors. dntb.gov.uaresearchgate.netpdx.edu General fragmentation principles for alcohols, which are present in this compound, include alpha cleavage and dehydration (loss of water, M-18). libretexts.orgsavemyexams.compressbooks.pubrsc.org

X-ray and Electron Diffraction Techniques

Diffraction techniques are crucial for determining the precise arrangement of atoms in crystalline solids, providing definitive three-dimensional structural information.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is a powerful non-destructive technique that allows for the determination of the atomic and molecular structure of a crystalline substance with high precision. wikipedia.orgchemguide.co.ukmsu.edubioconductor.orgdrawellanalytical.comresearchgate.netdiva-portal.org By analyzing the diffraction pattern produced when a single crystal is exposed to X-rays, crystallographers can determine unit cell dimensions, bond lengths, bond angles, and the positions of atoms in the crystal lattice. chemguide.co.ukmsu.edudrawellanalytical.com This technique requires the availability of suitable single crystals of the compound. researchgate.net While SC-XRD has been successfully applied to determine the structures of various triterpenoids, including some isolated from Pistacia lentiscus resin, a specific report on the single crystal X-ray diffraction analysis of this compound was not found in the consulted literature. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule.

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that can be used for identification and to infer the presence of specific functional groups. researchgate.netjfda-online.com IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. researchgate.net Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing information about molecular vibrations. jfda-online.comnih.gov Both techniques are sensitive to the chemical bonds and functional groups present. researchgate.net While an IR spectrum of mastic resin (which contains this compound) is available in databases, a specific IR or Raman spectrum and detailed peak assignments for isolated this compound were not found in the immediate search results. ut.ee However, IR spectroscopy has been used in the characterization of related triterpenoids, showing characteristic bands for hydroxyl groups and carbon-carbon double bonds. researchgate.netresearchgate.netresearchgate.net

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, involves the absorption of UV or visible light, which causes electronic transitions within the molecule. up.ac.zalibretexts.orgmsu.edubioglobax.com The UV-Vis spectrum can provide information about conjugated systems and certain functional groups that absorb in this region. libretexts.orgmsu.edu While UV absorption has been mentioned in the context of characterizing tirucallane (B1253836) derivatives, specific UV-Vis absorption data or a spectrum for this compound were not detailed in the reviewed literature. dntb.gov.ua Triterpenoids with isolated double bonds or hydroxyl groups typically show limited absorption in the standard UV-Vis range (200-800 nm) unless conjugated systems are present. msu.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. rsc.orgnih.gov When a molecule absorbs infrared radiation, the energy corresponds to the vibrational frequencies of specific bonds, causing them to stretch or bend. rsc.org These absorptions are recorded as peaks in an IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). rsc.orgacs.org Different functional groups vibrate at characteristic frequencies, allowing for their identification. nih.govlibretexts.org

For a molecule like this compound, which contains hydroxyl (-OH) groups and carbon-carbon double bonds (C=C), specific absorption bands in the IR spectrum would be expected. The O-H stretching vibration of the hydroxyl groups typically appears as a broad, strong band in the region of 3400-3650 cm⁻¹. libretexts.org C=C stretching vibrations in alkenes generally manifest in the region of 1640-1680 cm⁻¹, although their intensity can vary depending on the symmetry and substitution pattern of the double bond. libretexts.org Additionally, C-H stretching vibrations associated with sp² hybridized carbons (in the alkene) are expected above 3000 cm⁻¹, while those of sp³ hybridized carbons (in the triterpene skeleton) appear below 3000 cm⁻¹. libretexts.org C-O stretching vibrations from the alcohol groups typically show absorption bands in the region of 1050-1150 cm⁻¹. libretexts.org

While IR spectroscopy is a standard tool in the characterization of organic compounds and would undoubtedly be employed in the structural elucidation of this compound to confirm the presence of hydroxyl groups and alkene functionalities, specific, detailed IR spectral data (including peak positions and assignments) for this compound were not available in the consulted search results.

Application of Computer-Assisted Structure Elucidation (CASE) Software

Computer-Assisted Structure Elucidation (CASE) software systems represent powerful tools that integrate spectroscopic data from various techniques, such as NMR (¹H, ¹³C, COSY, HSQC, HMBC, etc.), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis), to assist chemists in determining the structures of organic compounds. researchgate.netacdlabs.commestrelab.comacdlabs.com These programs utilize algorithms and extensive databases of known chemical shifts and coupling constants to generate possible structural candidates that are consistent with the experimental data. researchgate.netmestrelab.com

The general workflow of a CASE system typically involves inputting the molecular formula (often determined by high-resolution MS) and the processed spectroscopic data. acdlabs.comacdlabs.com The software then analyzes the correlations and signals in the spectra to deduce structural fragments and connectivities, often represented as a Molecular Connectivity Diagram (MCD). acdlabs.comacdlabs.com Based on this information, the system generates a list of plausible constitutional isomers. acdlabs.commestrelab.com Advanced CASE software can also predict spectroscopic properties for the generated structures and compare them to the experimental data to rank the candidates, helping to identify the most probable structure. researchgate.netacdlabs.commestrelab.com

CASE software is particularly valuable for the elucidation of complex natural products, such as triterpenoids like this compound, where manual interpretation of intricate spectroscopic data can be challenging and time-consuming due to the large number of possible isomers. researchgate.netacdlabs.com By systematically evaluating all possible structures that fit the spectroscopic constraints, CASE systems can increase the speed and reliability of the structure elucidation process and can even help in correcting erroneously assigned structures. acdlabs.comacdlabs.com

Biosynthetic Pathways and Precursor Investigations

General Triterpenoid (B12794562) Biosynthesis Pathways from Squalene (B77637)

Triterpenoids are C30 compounds derived from the cyclization of squalene. In plants, the cytosolic mevalonic acid (MVA) pathway is the primary source of IPP and DMAPP for triterpenoid biosynthesis nih.govresearchgate.net. These five-carbon units are sequentially condensed to form geranyl diphosphate (B83284) (C10), farnesyl diphosphate (C15), and ultimately, through the head-to-head condensation of two farnesyl diphosphate molecules catalyzed by squalene synthase, the 30-carbon hydrocarbon squalene nih.govresearchgate.netresearchgate.netepo.org.

Squalene then undergoes a key enzymatic step: oxidation by squalene monooxygenase (squalene epoxidase) to form 2,3-oxidosqualene (B107256) nih.govresearchgate.netresearchgate.net. This epoxide is the direct precursor for the cyclization reactions that yield the various triterpene skeletons.

The cyclization of 2,3-oxidosqualene is catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs) researchgate.netnih.govresearchgate.netresearchgate.net. The specific OSC involved dictates the final triterpene scaffold formed. For example, in animals and fungi, lanosterol (B1674476) is the primary product of 2,3-oxidosqualene cyclization, while in plants, cycloartenol (B190886) is a common initial product, serving as a precursor for plant sterols bio-fount.comhodoodo.com. However, OSCs can also catalyze the formation of a wide variety of other cyclic triterpenoids with distinct ring systems and stereochemistries researchgate.net.

Putative Enzymatic Steps in Masticadienediol Formation

This compound is a tetracyclic triterpene with a tirucallane-type skeleton bio-fount.com. The formation of this specific scaffold from 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase. While the general role of OSCs in generating diverse triterpene structures is well-established, the precise enzymatic steps and the specific OSC responsible for the cyclization of 2,3-oxidosqualene to the this compound scaffold have not been explicitly detailed in the available search results. This compound has been isolated alongside other triterpenoids like masticadienolic acid and masticadienonic acid in Pistacia species researchgate.netmdpi.comresearchgate.net, suggesting a potential common biosynthetic origin or closely related enzymatic modifications. Studies have noted the presence of tirucallane-type triterpenoids in other plant genera like Dysoxylum, where a hypothetical route for their biosynthesis from 2,3-oxidosqualene has been identified, but the specific enzymes leading to this compound were not elucidated univ-ouargla.dz.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of triterpenoids is regulated at multiple levels, including the expression of the genes encoding the biosynthetic enzymes, particularly squalene synthase, squalene monooxygenase, and the various oxidosqualene cyclases. Studies in various plant systems have shown that the expression of genes in terpene biosynthetic pathways can be upregulated in response to developmental cues or environmental factors researchgate.net. For instance, upregulation of OSC genes has been observed in Pistacia palaestina galls in the context of terpene production researchgate.net. However, specific information regarding the genes encoding the enzymes directly involved in this compound biosynthesis or the molecular mechanisms regulating their expression is not available in the provided search results. The diversity of OSCs and their varied expression patterns contribute to the complexity of triterpenoid profiles observed in different plant species and tissues researchgate.net.

Isotopic Labeling and Precursor Incorporation Studies

Isotopic labeling and precursor incorporation studies are powerful tools for elucidating biosynthetic pathways by tracing the fate of labeled precursors within the organism. While such studies have been instrumental in understanding the general triterpenoid biosynthesis pathway from squalene and the cyclization of 2,3-oxidosqualene to various scaffolds, specific research employing isotopic labeling or precursor incorporation to delineate the precise steps leading to this compound has not been found in the conducted searches. Such studies would typically involve feeding isotopically labeled precursors (e.g., labeled acetate (B1210297), mevalonate (B85504), or squalene) to the plant or cell culture producing this compound and analyzing the labeling pattern in the isolated compound to infer the biosynthetic route and intermediates.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Squalene | 638072 researchgate.netresearchgate.netresearchgate.net / 1105 univ-ouargla.dzresearchgate.net |

| Lanosterol | 246983 bio-fount.comresearchgate.netresearchgate.net |

| Cycloartenol | 92110 mdpi.comhodoodo.com |

| This compound | 6138-94-9 (CAS, mentioned as PubChem ID) bio-fount.com |

| Masticadienonic acid | 5951616 hodoodo.com |

Chemical Synthesis and Derivatization Approaches

Total Synthesis Strategies for Masticadienediol

Total synthesis aims to construct a complex molecule like this compound from readily available starting materials through a series of controlled chemical reactions. This approach allows for the precise control of stereochemistry and the introduction of specific functional groups.

Retrosynthetic Design and Analysis

Retrosynthetic analysis is a crucial problem-solving technique in planning organic synthesis. airitilibrary.comlibretexts.org It involves working backward from the target molecule (this compound in this case) to simpler, commercially available starting materials. airitilibrary.comlibretexts.org This process involves hypothetical "disconnections" of bonds and functional group interconversions, transforming the target molecule into progressively simpler precursor structures. airitilibrary.comlibretexts.orgyoutube.com A good retrosynthetic analysis aims for efficiency, convergence, and the use of readily accessible starting materials. airitilibrary.com Functional group interconversion can be a key tool in retrosynthetic planning. wikipedia.org

Biomimetic Synthetic Routes

Biomimetic synthesis is a strategy that emulates the proposed or known biosynthetic pathways by which natural products are formed in living organisms. researchgate.netunimelb.edu.aubioengineer.org This approach is inspired by nature's efficiency in constructing complex molecules with high selectivity and yield. researchgate.netbioengineer.org While the specific biomimetic route for this compound synthesis is not detailed in the provided search results, biomimetic strategies have been successfully applied to the synthesis of other complex natural products, often involving processes like cyclization, oxidative coupling, and cycloaddition reactions. researchgate.netunimelb.edu.aubioengineer.orgpkusz.edu.cn Learning from nature's synthetic strategies can provide efficient and practical laboratory synthesis routes for complex natural compounds. researchgate.net

Application of Cascade Reactions in Complex Molecule Synthesis

Cascade reactions, also known as domino or tandem reactions, are sequences of at least two consecutive chemical reactions where the product of one reaction becomes the reactant for the next, without isolation of intermediates. wikipedia.org20.210.105nih.gov These reactions are highly valuable in the synthesis of complex natural products due to their efficiency, atom economy, and reduction of waste and labor. wikipedia.org20.210.105nih.gov Cascade reactions can involve various types of transformations, including nucleophilic/electrophilic attacks and cyclizations. wikipedia.org20.210.105 They are often key steps in the efficient total synthesis of complex natural products, allowing for the rapid increase in molecular complexity from simpler starting materials. wikipedia.org20.210.105nih.gov While a specific cascade reaction for this compound synthesis is not provided, the principle of using cascade reactions is a common strategy in complex molecule total synthesis. nih.gov

Semisynthesis and Analog Generation from Related Natural Products

Semisynthesis involves using chemical compounds isolated from natural sources as starting materials to produce novel compounds. wikipedia.orgwikipedia.orggardp.orgresearchgate.net This approach is particularly useful for complex natural products where total synthesis may be challenging or less cost-effective. wikipedia.orgwikipedia.org By starting from a structurally related natural product precursor, fewer chemical steps may be required to reach the target molecule or its analogs compared to total synthesis from simple precursors. wikipedia.org Semisynthesis allows for the modification of natural product scaffolds to generate analogs with potentially altered properties, such as improved pharmacological activity, solubility, or metabolic stability. wikipedia.orgwikipedia.orgresearchgate.netnih.gov this compound has been identified alongside other known triterpene derivatives in natural sources. researchgate.net These related natural products could potentially serve as starting materials for the semisynthesis of this compound or its analogs.

Directed Chemical Derivatization for Research Purposes

Chemical derivatization involves modifying a molecule by introducing new chemical groups. nih.govnih.govjfda-online.com This process is often employed in research to alter the physicochemical properties of a compound, enhance detection sensitivity in analytical techniques, or create structural probes for studying biological interactions. nih.govnih.govjfda-online.comiastate.edu

Functional Group Modifications for Structural Probes

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions. wikipedia.orgmsu.eduebsco.com Modifying these functional groups through chemical derivatization can significantly alter the molecule's properties and reactivity. wikipedia.orgmsu.eduebsco.combiomedres.uspressbooks.pub For research purposes, directed functional group modifications can be used to create structural probes. These probes are modified versions of the original molecule designed to interact with specific biological targets or pathways, allowing researchers to study their behavior and interactions. nih.gov Examples of functional group modifications include the introduction of polar groups to enhance water solubility or the alteration of stereochemistry to affect binding interactions. biomedres.us Chemical derivatization can also involve introducing tags, such as clickable functionalities, to track the molecule's localization or identify its protein targets within biological systems. nih.gov While specific examples of this compound derivatization for structural probes are not detailed in the search results, the general principles of functional group modification are widely applicable in chemical biology research.

Derivatization for Enhanced Analytical Detection and Separation

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the analysis of triterpenoids like this compound. However, the structural characteristics of many triterpenoids, including a lack of strong UV chromophores and sometimes low ionization efficiency in mass spectrometry, can lead to poor sensitivity and challenges in achieving effective separation, particularly for structurally similar compounds or when analyzing trace amounts in complex matrices. nih.govmdpi.com Chemical derivatization is an indispensable technique employed to overcome these limitations, enhancing both detection sensitivity and chromatographic separation performance. nih.govmdpi.com

The primary goals of derivatization in the context of analyzing compounds like this compound are to improve volatility for GC analysis, introduce or enhance detectability (e.g., by adding chromophores or fluorophores for UV or fluorescence detection, or improving ionization for MS), and alter polarity to enhance chromatographic separation and resolution. nih.govmdpi.comjfda-online.comrestek.com For triterpenoids, common derivatization sites are often hydroxyl (-OH) and carboxyl (-COOH) groups. nih.gov this compound, possessing two hydroxyl groups, is amenable to derivatization reactions targeting these functionalities.

For GC-MS analysis, derivatization is often a prerequisite to increase the volatility of polar compounds. restek.comsigmaaldrich.com Silylation is a common technique used to replace active hydrogens on hydroxyl, amine, and thiol groups with a nonpolar moiety, making the analyte more volatile and less reactive, thereby improving chromatographic behavior. sigmaaldrich.com While not specifically detailed for this compound in the search results, silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for derivatizing hydroxyl-containing compounds for GC-MS analysis. restek.comsigmaaldrich.comnih.gov The resulting silylated derivatives typically exhibit improved peak shape and sensitivity in GC-MS. sigmaaldrich.com

In HPLC analysis, derivatization can enhance sensitivity by introducing groups that are easily detected by UV, fluorescence (FL), or electrochemical detectors, or by improving ionization efficiency for MS detection. nih.govmdpi.com It can also improve chromatographic separation by altering the polarity and interaction of the analyte with the stationary phase. nih.govmdpi.comjfda-online.com For triterpenoids, various derivatization reagents have been explored, including acid chlorides, rhodamines, isocyanates, sulfonic esters, and amines, primarily targeting hydroxyl and carboxyl groups. nih.gov Sulfonate derivatization, for instance, has been reported to enhance both sensitivity and chromatographic separation, which is particularly advantageous for the simultaneous quantification of multiple triterpenoids with similar structures. nih.gov

While specific detailed research findings or data tables exclusively focused on the derivatization of this compound were not extensively found within the search results, the principles and methods applied to other triterpenoids with similar functional groups (like hydroxyls) are highly relevant. The effectiveness of a derivatization strategy depends on the specific analytical technique (GC or HPLC), the detector used, and the matrix of the sample. mdpi.comjfda-online.com Careful optimization of derivatization conditions, including reagent choice, reaction time, and temperature, is crucial for achieving efficient conversion and stable derivatives, leading to improved analytical performance. sigmaaldrich.comnih.gov

Analytical Quantification and Method Validation

Chromatographic Quantification Methodologies

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely utilized for the quantitative analysis of masticadienediol in various matrices. These techniques offer the necessary separation power to isolate this compound from complex samples, followed by detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a fundamental analytical tool in chemistry, widely used for identifying, measuring, and separating components within liquid-dissolved samples wjpmr.com. It is particularly valuable for the quantitative analysis of pharmaceuticals and other compounds due to its precision, sensitivity, and ability to handle complex matrices researchgate.net, wjpmr.com, labinsights.nl. In HPLC, the separation is based on the differential interaction of sample components with a stationary phase as a mobile phase flows through a column wjpmr.com, arlok.com. The detector response, typically measured as peak height or area, is proportional to the concentration of the compound waters.com. HPLC methods require validation to ensure they can accurately separate, detect, and quantify the target analyte researchgate.net, globalresearchonline.net, researchgate.net. This includes assessing parameters such as specificity, linearity, accuracy, and precision globalresearchonline.net, analis.com.my. While the specific application of HPLC for the quantification of this compound was not detailed in the search results, HPLC is a well-established method for quantifying various compounds in complex samples waters.com, nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds jfda-online.com, nih.gov, und.edu. In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in a gas chromatography column. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) fragmentation patterns nih.gov, nih.gov. For quantitative analysis using GC-MS, the peak area of a specific ion (quantifier ion) is typically used und.edu. Method validation for GC-MS involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) nih.gov, researchgate.net. While direct studies on this compound quantification by GC-MS were not found, GC-MS is a common technique for analyzing various compounds, including those in complex biological matrices, often employing derivatization to enhance volatility jfda-online.com, nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Calibration Curve Approaches for Quantification

Quantitative analysis using chromatographic methods relies on the establishment of a relationship between the detector response and the concentration or amount of the analyte. This relationship is typically defined by a calibration curve, which is constructed using a series of standards with known concentrations.

External Standard Quantification Protocols

The external standard method is a frequently used approach for quantitative analysis researchgate.net. This method involves preparing a series of standard solutions of the analyte at different known concentrations. These standards are then analyzed using the chromatographic method, and a calibration curve is generated by plotting the analyte's peak area or height against its corresponding concentration helsinki.fi, chromatographyonline.com, jasco-global.com. The concentration of the analyte in an unknown sample is then determined by injecting the sample and interpolating its peak response onto the calibration curve helsinki.fi, jasco-global.com. While relatively simple, the external standard method can be susceptible to errors caused by variations in sample preparation, injection volume, and matrix effects chromatographyonline.com, researchgate.net. Using multiple concentration levels for the calibration curve broadens the quantitative range and can improve precision helsinki.fi.

Validation of Quantitative Analytical Methods (e.g., Sensitivity, Reproducibility, Linearity)

Validation of quantitative analytical methods for compounds like this compound involves assessing several key parameters to ensure the method's performance characteristics meet acceptable standards. These parameters typically include sensitivity, reproducibility (precision), and linearity. elementlabsolutions.comeuropa.euresearchgate.net

Sensitivity refers to the capability of the analytical method to detect and quantify the analyte at low concentrations. It is often determined by parameters such as the Limit of Detection (LOD) and the Limit of Quantification (LOQ). europa.euresearchgate.netnih.gov The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. europa.euresearchgate.netnih.govroutledge.com For triterpenoids, including those found in Pistacia species, achieving high sensitivity can be challenging, particularly with detection methods like UV/PDA, as many triterpenoids lack strong chromophores, necessitating detection at low wavelengths where solvent absorption can interfere. nih.gov

Reproducibility, a component of precision, assesses the variability of results when the method is performed under different conditions, such as by different analysts, using different equipment, or in different laboratories. europa.euut.ee This is distinct from repeatability, which measures precision under the same conditions over a short period. europa.euut.ee Intermediate precision considers variations within a single laboratory over a longer duration. ut.ee Acceptable precision is often expressed as a low relative standard deviation (RSD) for a series of measurements on a homogeneous sample. europa.eunih.govnih.gov

Linearity establishes the proportional relationship between the analyte concentration and the analytical response over a defined range. elementlabsolutions.comeuropa.euresearchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve. europa.eumdpi.com A high correlation coefficient (r² or r) close to 1 indicates good linearity. nih.govnih.govmdpi.comakjournals.com The established linear range defines the concentration interval within which the method can accurately quantify the analyte. europa.euresearchgate.net For assay procedures of active substances, a typical specified range for validation is usually 80% to 120% of the test concentration. europa.euresearchgate.net

While specific validated methods focusing solely on this compound were not extensively detailed in the search results, studies on the quantitative analysis and validation of triterpenoids in related plant matrices like Pistacia lentiscus and other botanical sources provide relevant insights into the techniques and validation parameters applied. For instance, validated HPLC-PDA methods have been developed for the quantification of triterpenoids in Vaccinium vitis-idaea, demonstrating acceptable linearity (r² > 0.9999), precision (RSD < 2%), and sensitivity (LOD: 0.08–0.65 µg/mL). nih.govnih.gov Similarly, an RP-HPLC-UV method for analyzing triterpene acids in Prunus serotina showed good linearity (r > 0.998), precision (RSD < 3.3%), and high sensitivity (detection limits between 0.034 and 0.067 μg mL⁻¹). akjournals.com These examples highlight the typical validation parameters and performance characteristics expected for quantitative triterpenoid (B12794562) analysis.

Impurity Quantification and Profile Analysis in Research Samples

Impurity quantification and profile analysis are critical aspects of characterizing chemical compounds, including this compound, particularly in research samples derived from natural sources or synthetic processes. Impurity profiling involves the detection, identification, and quantitative determination of organic and inorganic impurities, as well as residual solvents, present in a substance. ijpsonline.comjocpr.comajrconline.org The presence of impurities, even in trace amounts, can influence the properties, efficacy, and safety of a compound. jocpr.comajrconline.org

For complex mixtures like plant extracts containing this compound, analytical techniques capable of separating and detecting various components are essential for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of penta- and tetra-cyclic triterpenes, including those found in Pistacia lentiscus resin. nih.govresearchgate.netresearchgate.netcapes.gov.br This technique allows for the identification and quantification of numerous triterpenoid compounds, including minor components, which can be considered impurities relative to a target compound like this compound in a research sample. nih.govresearchgate.net Studies using GC-MS on Pistacia lentiscus resin have identified a significant number of triterpenes, including many minor compounds, demonstrating the complexity of the matrix and the need for comprehensive profiling. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC), often coupled with detectors like PDA or MS, is another widely used technique for impurity analysis and quantification of triterpenoids. nih.govnih.govmdpi.comakjournals.comresearchgate.net Hyphenated techniques like LC-MS and GC-MS are particularly powerful for impurity profiling as they combine separation capabilities with structural information provided by mass spectrometry, aiding in the identification of unknown impurities. ijpsonline.comajrconline.org

The process of impurity profiling requires highly sensitive and selective analytical techniques to detect trace quantities of impurities. ijpsonline.com The structural elucidation of identified impurities is also a crucial step. ijpsonline.comajrconline.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found in search results |

Interactive Data Table Example (Illustrative based on search result principles):

While specific quantitative data for this compound validation parameters was not found, the following table illustrates how such data would be presented based on the validation of other triterpenoids as seen in the search results.

| Validation Parameter | Analyte (Example) | Method Type | Result/Value | Citation |

| Linearity (r²) | Triterpenoids | HPLC-PDA | > 0.9999 | nih.govnih.gov |

| Precision (RSD%) | Triterpenoids | HPLC-PDA | < 2% | nih.govnih.gov |

| Sensitivity (LOD) | Triterpenoids | HPLC-PDA | 0.08–0.65 µg/mL | nih.govnih.gov |

| Linearity (r) | Triterpene acids | RP-HPLC-UV | > 0.998 | akjournals.com |

| Precision (RSD%) | Triterpene acids | RP-HPLC-UV | < 3.3% | akjournals.com |

| Sensitivity (LOD) | Triterpene acids | RP-HPLC-UV | 0.034–0.067 μg mL⁻¹ | akjournals.com |

In Vitro Cellular and Biochemical Mechanistic Studies

In vitro and non-human in vivo studies have provided insights into the potential mechanisms by which this compound exerts its biological effects. These investigations often involve cellular assays and biochemical analyses to understand the compound's interactions with specific pathways and targets.

Investigating Pathways of Cell Growth Inhibition (e.g., in specific cancer cell lines)

Research has explored the ability of this compound to inhibit cell growth, particularly in the context of cancer cell lines. While specific detailed mechanisms for this compound were not extensively found in the provided search results, related triterpenoids and other natural compounds have shown activity through various pathways. For instance, apoptosis is a key mechanism by which natural anti-cancer agents can induce cancer cell death and slow growth. frontiersin.org Evading apoptosis is a major challenge in cancer treatment, and modulating this pathway is a target for new drug discovery. frontiersin.org Some natural compounds, like the monoterpenes D-limonene and perillyl alcohol, have demonstrated anti-carcinogenic properties by inducing apoptosis in various cancer cell lines. frontiersin.org Cancer cell growth is governed by dysregulated cell division, and targeting critical regulators of proliferation is a strategy in cancer therapeutics. frontiersin.org The tumor microenvironment also plays a significant role in tumorigenesis and drug resistance, influencing cell growth and survival. oaepublish.com Intracellular ATP levels, often elevated in cancer cells, also contribute to cell growth, survival, and drug resistance. oaepublish.com

Elucidation of Anti-inflammatory Pathways (e.g., enzyme inhibition, modulation of inflammatory mediators)

This compound, as a component of Pistacia integerrima essential oil and resin, has been implicated in anti-inflammatory processes. Studies on P. integerrima essential oil suggest its antiasthmatic activity may be related to the inhibition of histamine (B1213489) release, 5-lipoxygenase activity, and mast cell stabilization. researchgate.net These mechanisms are directly involved in inflammatory responses. Other natural triterpenoids, such as lupeol (B1675499) and oleanolic acid, have also demonstrated significant anti-inflammatory activity. wikipedia.orgphytomolecules.comjapsonline.comnih.gov Lupeol is under investigation for therapeutic applications in inflammatory skin disorders. phytomolecules.com Oleanolic acid is a pentacyclic triterpenoid with a role as a plant metabolite. nih.gov

Characterization of Antioxidant Mechanisms

The antioxidant properties of compounds found in Pistacia species, including triterpenoids like this compound, have been investigated. The polar extract from Mastiha resin, which contains triterpenoids, exhibited potent antioxidant activity by restoring glutathione (B108866) levels in mononuclear cells under oxidative stress. mdpi.com This extract also inhibited apoptosis and necrosis and downregulated the expression of scavenger receptor CD36, thereby inhibiting oxLDL accumulation in monocytes. mdpi.com The triterpenoid fraction, specifically, showed a remarkable increase in intracellular glutathione. mdpi.com A non-radical scavenging mechanism has also been proposed for the antioxidant activity of Mastiha. mdpi.com In stimulated smooth muscle cells and endothelial cells, Mastiha decreased superoxide (B77818) production associated with the downregulation of NADPH oxidase activity, potentially due to the inhibition of protein kinase C. mdpi.com The restoration of glutathione reported in Mastiha-treated cells, and the fact that glutathione inhibits protein kinase C, further supports the involvement of the protein kinase C pathway in Mastiha's antioxidant activity. mdpi.com

Antiplasmodial Activity Mechanism Investigation

While direct mechanistic investigations into this compound's antiplasmodial activity were not detailed in the provided results, some sources mention the antiparasitic activity of natural and semi-synthetic tirucallane (B1253836) triterpenoids, a class of compounds that includes this compound. dntb.gov.ua Lupeol, another triterpenoid, has also been noted for its antiparasitic properties in in silico studies. japsonline.com Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects against malaria parasites.

Modulation of Mast Cell Degranulation

Studies on the essential oil of Pistacia integerrima, which contains this compound, suggest that its antiasthmatic activity may be related to mast cell stabilization and the inhibition of histamine release. researchgate.net Mast cells play a role in inflammatory responses, and their degranulation releases mediators like histamine. nih.gov Modulating mast cell activity could therefore be a mechanism by which this compound contributes to anti-inflammatory effects.

Studies on Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth. mdpi.com The essential oil of Pistacia integerrima has shown angiostatic properties, meaning it may inhibit angiogenesis. researchgate.net Inflammation is known to play a fundamental role in tumor angiogenesis, with inflammatory mediators like TNF-α, IL-6, IL-23, and the activation of NF-kB and STAT3 supporting tumor initiation and potentially influencing angiogenesis. mdpi.com Inhibiting these pathways or depleting tumor-associated macrophages can impair angiogenesis and suppress tumor growth. mdpi.com While a direct mechanism for this compound on angiogenesis was not explicitly described, its presence in P. integerrima essential oil with observed angiostatic effects suggests a potential role that warrants further investigation.

Mechanistic Studies in Non-Human Organismal Models

Mechanistic studies in non-human organismal models aim to elucidate how a compound interacts with biological systems at a functional level. These studies can range from examining effects on specific organs or tissues to analyzing broader molecular pathways. Non-human primates, rodents, and other organisms serve as valuable models due to their physiological similarities or suitability for specific types of investigations frontiersin.orgnih.goveuropa.eunih.govnih.gov.

Analysis of Specific Biological System Interactions (e.g., isolated organ preparations)

Isolated organ preparations are a classical pharmacological technique used to study the direct effects of compounds on the function of specific tissues or organs, independent of systemic influences harvardapparatus.comnih.govmonash.edu.aunih.govresearchgate.net. This method involves maintaining the viability and function of an isolated organ or tissue in a controlled environment, such as an organ bath, and observing its responses to the application of a substance harvardapparatus.commonash.edu.auresearchgate.net. Examples include studying the contractility of isolated muscle tissues or the activity of isolated heart preparations harvardapparatus.comnih.govnih.gov. While the search results mention this compound's presence in Pistacia terebinthus, which has shown anti-inflammatory properties, specific studies detailing this compound's effects on isolated organ preparations were not found nih.govresearchgate.net. However, given its reported anti-inflammatory potential, studies on isolated tissues involved in inflammatory responses or smooth muscle contractility could be relevant areas for future investigation using these techniques nih.govnih.gov.

Pathway Analysis in Model Organisms for Biological Activity

Pathway analysis in model organisms is employed to identify the molecular pathways and networks that are affected by a compound nih.govbiobam.compreomics.comnih.govmdpi.com. This can involve analyzing changes in gene expression, protein levels, or metabolic profiles in response to treatment with the compound nih.govbiobam.compreomics.commdpi.com. Model organisms like mice, yeast, flies, and worms offer different advantages for studying various biological processes and pathways nih.govpreomics.comnih.govmdpi.com. Transcriptomics-driven metabolic pathway analysis, for instance, can reveal alterations in metabolic pathways in response to certain conditions or compounds in mouse models nih.gov. While the search results discuss pathway analysis in general and its application in model organisms, specific data on pathway analysis conducted with this compound in model organisms were not available nih.govbiobam.compreomics.comnih.govmdpi.com. Research into the biological activity of this compound, particularly its reported anti-inflammatory effects, would likely involve investigating relevant signaling pathways in appropriate model systems nih.govresearchgate.netnih.gov.

Structure-Activity Relationship (SAR) Derivation for Mechanistic Insights

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its biological activity gardp.orgwikipedia.orgcollaborativedrug.comnih.gov. By analyzing a series of structurally related compounds and their respective biological effects, researchers can identify the specific functional groups or structural features responsible for the observed activity gardp.orgwikipedia.orgcollaborativedrug.comnih.gov. This information is crucial for understanding the mechanism of action and for the rational design of compounds with improved potency or selectivity gardp.orgwikipedia.orgcollaborativedrug.comnih.gov. SAR studies can involve both experimental approaches, where modifications are made to the compound's structure and the biological activity is tested, and computational methods, which predict activity based on structural features and existing data collaborativedrug.comnih.gov. While the general principles and importance of SAR in drug discovery and understanding mechanisms are well-documented, specific SAR data derived for this compound were not found in the provided search results gardp.orgwikipedia.orgcollaborativedrug.comnih.govindianabiosciences.org. Establishing the SAR for this compound would involve synthesizing or isolating structural analogs and evaluating their biological activities in relevant assays, potentially providing insights into how its specific triterpenoid structure contributes to its observed properties nih.govresearchgate.net.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not found |

Data Tables

Based on the search results, specific quantitative data tables detailing the biological activity or mechanistic findings of this compound in isolated organ preparations or pathway analysis in model organisms were not available. The information primarily discusses the methods used in such studies and the general properties of the plant from which this compound is derived.

Therefore, no data tables can be generated based solely on the provided search results for the specific compound this compound within the requested sections.

Detailed Research Findings

Detailed research findings specifically focused on the mechanistic investigations of this compound in isolated organ preparations or through pathway analysis in model organisms were not present in the provided search snippets. The search results offer general information about these research methodologies and mention this compound in the context of the composition and traditional uses of Pistacia terebinthus, which is reported to have anti-inflammatory properties nih.govresearchgate.net. Further research would be needed to generate detailed findings on the specific mechanisms of action of this compound at the organ system or molecular pathway level in non-human models.Article: Mechanistic Investigations of this compound in Non-Human Models

Biological Activity and Mechanistic Investigations in Vitro and Non Human in Vivo

Mechanistic Studies in Non-Human Organismal Models

Mechanistic studies in non-human organismal models aim to elucidate how a compound interacts with biological systems at a functional level. These studies can range from examining effects on specific organs or tissues to analyzing broader molecular pathways. Non-human primates, rodents, and other organisms serve as valuable models due to their physiological similarities or suitability for specific types of investigations frontiersin.orgnih.goveuropa.eunih.govnih.gov.

Analysis of Specific Biological System Interactions (e.g., isolated organ preparations)

Isolated organ preparations are a classical pharmacological technique used to study the direct effects of compounds on the function of specific tissues or organs, independent of systemic influences harvardapparatus.comnih.govmonash.edu.aunih.govresearchgate.net. This method involves maintaining the viability and function of an isolated organ or tissue in a controlled environment, such as an organ bath, and observing its responses to the application of a substance harvardapparatus.commonash.edu.auresearchgate.net. Examples include studying the contractility of isolated muscle tissues or the activity of isolated heart preparations harvardapparatus.comnih.govnih.gov. While the search results mention this compound's presence in Pistacia terebinthus, which has shown anti-inflammatory properties, specific studies detailing this compound's effects on isolated organ preparations were not found nih.govresearchgate.net. However, given its reported anti-inflammatory potential, studies on isolated tissues involved in inflammatory responses or smooth muscle contractility could be relevant areas for future investigation using these techniques nih.govnih.gov.

Pathway Analysis in Model Organisms for Biological Activity

Pathway analysis in model organisms is employed to identify the molecular pathways and networks that are affected by a compound nih.govbiobam.compreomics.comnih.govmdpi.com. This can involve analyzing changes in gene expression, protein levels, or metabolic profiles in response to treatment with the compound nih.govbiobam.compreomics.commdpi.com. Model organisms like mice, yeast, flies, and worms offer different advantages for studying various biological processes and pathways nih.govpreomics.comnih.govmdpi.com. Transcriptomics-driven metabolic pathway analysis, for instance, can reveal alterations in metabolic pathways in response to certain conditions or compounds in mouse models nih.gov. While the search results discuss pathway analysis in general and its application in model organisms, specific data on pathway analysis conducted with this compound in model organisms were not available nih.govbiobam.compreomics.comnih.govmdpi.com. Research into the biological activity of this compound, particularly its reported anti-inflammatory effects, would likely involve investigating relevant signaling pathways in appropriate model systems nih.govresearchgate.netnih.gov.

Structure-Activity Relationship (SAR) Derivation for Mechanistic Insights